molecular formula C11H9NOS3 B3883282 3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3883282
M. Wt: 267.4 g/mol
InChI Key: KFQNRNGUTJKOSJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as TTZ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, this compound has been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. This compound has also been found to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. Additionally, this compound has been shown to reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is readily available and relatively easy to synthesize. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments. Additionally, this compound has been found to be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for the study of 3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another direction is the study of this compound for its potential use in the treatment of neurodegenerative diseases. Additionally, the development of this compound analogs with improved pharmacological properties is an area of active research. Overall, this compound has shown promise as a versatile compound with potential applications in various fields of science.

Scientific Research Applications

3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been widely studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

(5E)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS3/c1-2-4-12-10(13)9(16-11(12)14)6-8-3-5-15-7-8/h2-3,5-7H,1,4H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNRNGUTJKOSJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CSC=C2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CSC=C2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-allyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.